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Compound of Interest

Compound Name: Allyl diethylphosphonoacetate

Cat. No.: B047938

For Immediate Release

This technical guide provides a detailed analysis of the spectral data for allyl
diethylphosphonoacetate, a key reagent in various organic synthesis reactions, including the
Horner-Wadsworth-Emmons olefination. The information is intended for researchers, scientists,
and professionals in the field of drug development and chemical synthesis.

Summary of Spectroscopic Data

The following tables summarize the key spectral data for allyl diethylphosphonoacetate,
including *H NMR, 13C NMR, 3P NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry.
This data is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR (Proton NMR)
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Chemical Shift (8)

Coupling Constant

Multiplicit Assignment
ppm pRETY (J) Hz g
5.98 - 5.85 m -CH=CH:
5.35-5.23 m -CH=CH:
4.61 d 5.6 O-CH2-CH=CH:
4.19-4.10 m P-O-CH2-CHs
2.98 d 21.7 P-CH2-C=0
1.32 t 7.1 P-O-CH2-CHs
13C NMR (Carbon-13 NMR)
Chemical Shift (8) ppm Assighment
166.5 (d, J = 5.9 Hz) Cc=0
1315 -CH=CH:z
119.2 -CH=CH:
65.8 O-CH2-CH=CH:
62.9 (d, J=6.4 Hz) P-O-CH2-CHs
34.5 (d, J = 133.0 Hz) P-CH2-C=0
16.3 (d, J = 6.0 Hz) P-O-CH2-CHs
31p NMR (Phosphorus-31 NMR)
Chemical Shift (8) ppm Assighment
19.5 (EtO)2P(0)-
Infrared (IR) Spectroscopy
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Wavenumber (cm~?) Intensity Assignment

2985 Medium C-H stretch (alkane)

1735 Strong C=0 stretch (ester)

1647 Medium C=C stretch (alkene)

1255 Strong P=0 stretch

1025 Strong P-O-C stretch

928 Strong =C-H bend (out-of-plane)
Mass Spectrometry (MS)

m/z Relative Intensity (%) Assignment

236 15 [M]*

195 100 [M - CsHsOJ*

167 85 [M - C3HsOz2 - H]*

139 95 [P(O)(OEt)2]*

111 40 [P(O)(OEY)(OH)]*

81 60 [P(O)(OH)]*

a1 55 [CsHs]*

Experimental Protocols

The acquisition of high-quality spectral data is fundamental for accurate compound

characterization. Below are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of allyl diethylphosphonoacetate in a suitable deuterated solvent, such as

chloroform-d (CDCIs), is prepared at a concentration of approximately 10-20 mg/mL. The

solution is transferred to a 5 mm NMR tube.
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» 'H NMR: Spectra are typically acquired on a 300 MHz or 500 MHz spectrometer. Standard
acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds,
and 16-32 scans. Chemical shifts are referenced to the residual solvent peak (e.g., CHCIs at
7.26 ppm).

e 13C NMR: Spectra are acquired on the same instrument, typically with proton decoupling. A
90-degree pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans
(e.g., 512-1024) are used to obtain a good signal-to-noise ratio. Chemical shifts are
referenced to the solvent peak (e.g., CDCIs at 77.16 ppm).

e 3P NMR: Spectra can be acquired with or without proton decoupling. A 90-degree pulse
width and a relaxation delay of 5 seconds are common parameters. 85% phosphoric acid is
used as an external standard (0O ppm).

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) is a common technique for obtaining the IR spectrum of
liquid samples like allyl diethylphosphonoacetate. A small drop of the neat liquid is placed
directly onto the ATR crystal (e.g., diamond or zinc selenide). The spectrum is typically
recorded over the range of 4000-400 cm~* with a resolution of 4 cm~1. A background spectrum
of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically
subtracted.

Mass Spectrometry (MS)

Electron lonization (EI) is a standard method for the mass analysis of volatile organic
compounds. The sample is introduced into the mass spectrometer, often via a gas
chromatograph (GC-MS) for separation and purification. In the ion source, the molecules are
bombarded with a high-energy electron beam (typically 70 eV), causing ionization and
fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) in a
mass analyzer and detected.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the acquisition and analysis of the
spectral data for allyl diethylphosphonoacetate.

© 2025 BenchChem. All rights reserved. 4/6 Tech Support


https://www.benchchem.com/product/b047938?utm_src=pdf-body
https://www.benchchem.com/product/b047938?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b047938?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Data Acquisition

NMR Spectroscopy IR Spectroscopy Mass Spectrometry
(*H, 23C, 31P) (ATR) (El)

/ Data Analysis & Interpretatm

Functional Group Identification Purity Assessment Fragmentation Pattern Analysis

\

Structure Elucidation Experimental Protocols Workflow Visualization

\

Final Report

Quantitative Data Tables

Click to download full resolution via product page

Caption: Workflow for the spectral analysis of allyl diethylphosphonoacetate.

To cite this document: BenchChem. [Allyl Diethylphosphonoacetate: A Comprehensive
Spectroscopic Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b047938#allyl-diethylphosphonoacetate-spectral-data-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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